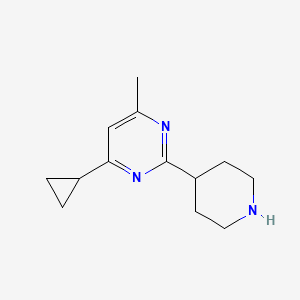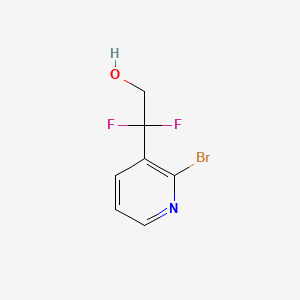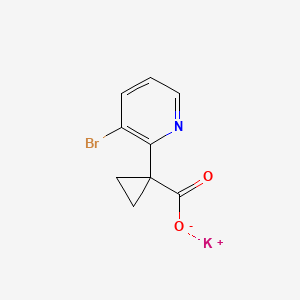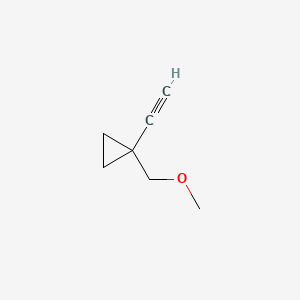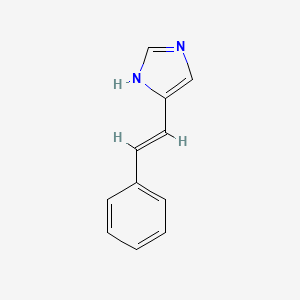
2-Propenyl-cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(prop-2-en-1-yl)cyclopropane: is an organic compound with the molecular formula C₆H₁₀ It is a cyclopropane derivative where a prop-2-en-1-yl group is attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Allylation of Cyclopropane: One common method involves the allylation of cyclopropane using allyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Cyclopropanation of Alkenes: Another method is the cyclopropanation of alkenes using diazo compounds and transition metal catalysts like rhodium or copper complexes.
Industrial Production Methods: While specific industrial production methods for (prop-2-en-1-yl)cyclopropane are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (prop-2-en-1-yl)cyclopropane can undergo oxidation reactions to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-yl group to a single bond, forming propylcyclopropane.
Substitution: The compound can participate in substitution reactions, where the allylic hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are effective.
Substitution: Allylic bromination using N-bromosuccinimide (NBS) followed by nucleophilic substitution.
Major Products:
Epoxides: Formed from oxidation reactions.
Propylcyclopropane: Resulting from reduction reactions.
Substituted Cyclopropanes: From substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (prop-2-en-1-yl)cyclopropane is used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a valuable compound for studying reaction mechanisms and kinetics.
Biology and Medicine:
Drug Development:
Biochemical Research: Used in studies to understand the behavior of cyclopropane-containing compounds in biological systems.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of (prop-2-en-1-yl)cyclopropane involves its interaction with molecular targets through its reactive double bond and strained cyclopropane ring. These features allow it to participate in various chemical reactions, forming stable and reactive intermediates. The exact pathways and targets depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Cyclopropane: The parent compound with a simple three-membered ring.
Propylcyclopropane: A reduced form where the double bond is hydrogenated.
Allylcyclopropane: Similar structure but with different positioning of the double bond.
Uniqueness:
Structural Features: The presence of both a cyclopropane ring and an allyl group makes (prop-2-en-1-yl)cyclopropane unique in its reactivity and applications.
Reactivity: The combination of strained ring and reactive double bond provides a versatile platform for various chemical transformations.
Propriétés
Numéro CAS |
4663-23-4 |
|---|---|
Formule moléculaire |
C6H10 |
Poids moléculaire |
82.14 g/mol |
Nom IUPAC |
prop-2-enylcyclopropane |
InChI |
InChI=1S/C6H10/c1-2-3-6-4-5-6/h2,6H,1,3-5H2 |
Clé InChI |
KFOFBFGOHWSECN-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


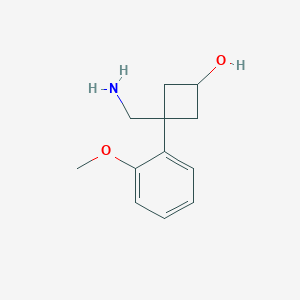
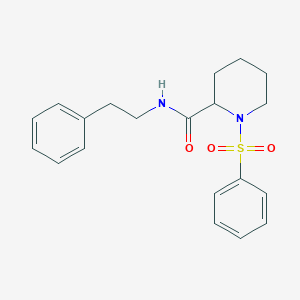

![Potassium trifluoro(3-oxospiro[3.3]heptan-1-yl)borate](/img/structure/B13587776.png)
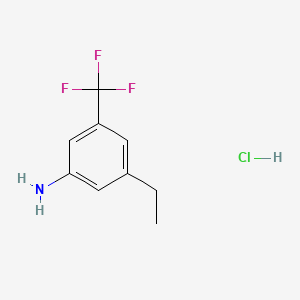
![Methyl5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B13587790.png)



